rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride
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Overview
Description
rac-(4aR,7aR)-hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride: is a heterocyclic compound that features a unique structure combining elements of thieno and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
rac-(4aR,7aR)-hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rac-(4aR,7aR)-hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
- rac-(4aR,7aS)-Hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride
Uniqueness
rac-(4aR,7aR)-hexahydro-2H-6lambda6-thieno[3,4-b][1,4]oxazine-6,6-dione hydrochloride is unique due to its specific combination of thieno and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H12ClNO3S |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9)3-5-6(4-11)10-2-1-7-5;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1 |
InChI Key |
GSLNNHYGXQFTMN-GEMLJDPKSA-N |
Isomeric SMILES |
C1CO[C@H]2CS(=O)(=O)C[C@@H]2N1.Cl |
Canonical SMILES |
C1COC2CS(=O)(=O)CC2N1.Cl |
Origin of Product |
United States |
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